molecular formula C9H9IO2 B1508682 5-Ethyl-6-iodobenzo[d][1,3]dioxole CAS No. 1061318-90-8

5-Ethyl-6-iodobenzo[d][1,3]dioxole

Cat. No.: B1508682
CAS No.: 1061318-90-8
M. Wt: 276.07 g/mol
InChI Key: SCXVKZOHPKZKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-6-iodobenzo[d][1,3]dioxole is a halogenated benzodioxole derivative characterized by an ethyl group at position 5 and an iodine atom at position 6 of the fused aromatic ring system. While direct references to this compound are absent in the provided evidence, its structural analogs—substituted benzodioxoles with halogens (e.g., bromo, chloro), nitro, and alkyl groups—are extensively documented. These analogs are synthesized via nucleophilic substitution, condensation, or single-electron transfer (SET) reactions, often under nitrogen atmospheres or using catalysts like tetrakis(dimethylamino)ethylene (TDAE) . Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science due to their aromatic stability and functional group versatility .

Properties

CAS No.

1061318-90-8

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

5-ethyl-6-iodo-1,3-benzodioxole

InChI

InChI=1S/C9H9IO2/c1-2-6-3-8-9(4-7(6)10)12-5-11-8/h3-4H,2,5H2,1H3

InChI Key

SCXVKZOHPKZKNJ-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1I)OCO2

Canonical SMILES

CCC1=CC2=C(C=C1I)OCO2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The position and nature of substituents significantly influence benzodioxole derivatives' properties:

Compound (Substituents) Key Features Reactivity/Applications
5-Bromo-6-nitrobenzo[d][1,3]dioxole (Br, NO₂) High electrophilicity due to nitro group; bromine enables cross-coupling reactions. Synthesized via TDAE-mediated SET . Precursor for bioreductive alkylating agents .
5-(Chloromethyl)benzo[d][1,3]dioxole (ClCH₂) Chloromethyl group acts as a leaving group; reactive in nucleophilic substitutions. CAS 20850-43-5 . Pharmaceutical intermediates (e.g., anticholinergics) .
5-iso-Perfluoropropyl-benzo[d][1,3]dioxole (C₃F₇) Fluorinated substituent enhances hydrophobicity and thermal stability. Synthesized via electrophilic substitution (77% yield) . Materials science (e.g., hydrophobic coatings) .
5-Ethyl-6-iodobenzo[d][1,3]dioxole (C₂H₅, I) Iodine’s polarizability enhances halogen bonding; ethyl group stabilizes via steric hindrance. Potential use in radiopharmaceuticals or catalysis.

Key Observations :

  • However, iodine’s lower electronegativity reduces leaving-group efficiency relative to bromine .
  • Nitro vs. Alkyl Groups : Nitro-substituted derivatives (e.g., 6-nitrobenzo[d][1,3]dioxoles) exhibit higher reactivity in reduction or alkylation reactions, whereas ethyl groups enhance lipophilicity and metabolic stability .
Physical and Chemical Properties
Property 5-Ethyl-6-iodobenzo[d][1,3]dioxole (Inferred) 5-Bromo-6-nitrobenzo[d][1,3]dioxole 5-iso-Perfluoropropyl-benzo[d][1,3]dioxole
Molecular Weight ~306.1 g/mol 285.0 g/mol 316.1 g/mol
Melting Point 120–125°C (estimated) 148–150°C Oil (liquid at room temperature)
Solubility Low in water; soluble in DCM, DMF Soluble in polar aprotic solvents Hydrophobic; soluble in ethers

Notes:

  • Iodine’s polarizability may increase the compound’s refractive index and density compared to lighter halogens.
  • Fluorinated derivatives exhibit lower melting points due to reduced crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.